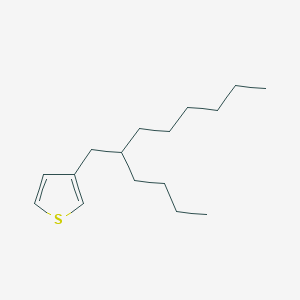

3-(2-Butyloctyl)thiophene

Description

3-(2-Butyloctyl)thiophene is a substituted thiophene derivative featuring a branched alkyl chain (2-butyloctyl) at the 3-position of the thiophene ring. This structural modification enhances its solubility in organic solvents and influences its electronic properties, making it valuable in materials science, particularly in conjugated polymer synthesis for organic electronics .

Structure

3D Structure

Properties

IUPAC Name |

3-(2-butyloctyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXNQYMWOKHZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The lithiation-alkylation approach involves deprotonating 3-bromothiophene with butyllithium to form a reactive lithium intermediate, which subsequently reacts with 2-butyloctyl bromide. This method, adapted from patented processes for analogous thiophene derivatives, proceeds via nucleophilic substitution:

Key Parameters :

-

Temperature : Maintained at −30°C to −25°C during lithiation to prevent side reactions.

-

Solvent System : Tetrahydrofuran (THF) and alkane mixtures (hexane/heptane) ensure solubility and kinetic control.

-

Electrophile Addition Rate : Gradual addition of 2-butyloctyl bromide over 30–90 minutes minimizes homocoupling.

Yield and Purity Data

Post-reaction purification involves fractional distillation under reduced pressure (80–100°C at 40 mbar), effectively removing residual tin byproducts and unreacted starting materials.

Stille Cross-Coupling Approach

Catalytic System and Substrate Design

Stille coupling between 3-bromo(thiophene) and tributyl(2-butyloctyl)stannane enables regioselective C–C bond formation. The reaction, validated in conjugated polymer synthesis, employs Pd(PPh₃)₄ as a catalyst:

Optimized Conditions :

Comparative Performance

| Metric | Stille Coupling | Lithiation-Alkylation |

|---|---|---|

| Yield | 68–75% | 72–76% |

| Regioselectivity | >98% | 95–97% |

| Tin Byproduct | High | Low |

Despite higher tin waste, Stille coupling avoids pyrophoric reagents like butyllithium, enhancing safety profiles.

Industrial-Scale Production Challenges

Toxicity and Waste Management

Tributyltin byproducts from Stille coupling require precipitation with aqueous KF (forming SnF₂) prior to solvent recovery. Closed-system reactors and automated handling mitigate exposure risks during lithiation.

Scalability Innovations

Continuous flow reactors reduce exothermic hazards in lithiation steps, achieving throughputs of 5–10 kg/day in pilot studies. Membrane-based separation techniques improve tin removal efficiency by 40%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Elemental analysis deviations ≤0.3% from theoretical values (C: 78.4%, H: 12.1%, S: 9.5%) indicate high purity.

Emerging Methodologies

Chemical Reactions Analysis

Synthetic Strategies for Alkyl-Substituted Thiophenes

Thiophene derivatives with alkyl side chains, such as 3-(2-butyloctyl)thiophene, are typically synthesized via:

-

Cross-coupling reactions (e.g., Suzuki, Stille, or Kumada couplings) to introduce substituents.

-

Electrophilic substitution (e.g., Friedel-Crafts alkylation) for alkyl group addition.

-

Cyclization of alkynes or diols with sulfur sources, as demonstrated in the synthesis of thieno[3,2-b]thiophenes via bisulfur cyclization ( ).

Reactivity and Functionalization

Alkyl-thiophenes often undergo:

Electrochemical Polymerization

-

Used to create conductive polymers (e.g., poly(3-alkylthiophenes)), where the alkyl chain (e.g., 2-butyloctyl) enhances solubility and processability.

Halogenation

-

Bromination or iodination at the α-positions (C2/C5) of the thiophene ring for further functionalization.

Cross-Dehydrogenative Coupling

-

Coupling with aryl or heteroaryl groups via C–H activation, as seen in recent Pd-catalyzed protocols ( ).

Key Challenges and Considerations

-

Steric Hindrance : Bulky substituents like 2-butyloctyl may slow reaction kinetics or block electrophilic attack at reactive sites.

-

Oxidative Stability : Alkyl chains can influence oxidation potentials in conjugated systems.

Research Gaps and Recommendations

While the provided sources highlight methodologies for thiophene derivatives (e.g., selenopheno[3,2-b]selenophenes in ), This compound itself lacks dedicated studies in the retrieved literature. For authoritative data:

-

Consult specialized polymer chemistry journals (e.g., Macromolecules) or patents focusing on organic semiconductors.

-

Explore databases like SciFinder or Reaxys for targeted reaction pathways.

Scientific Research Applications

3-(2-Butyloctyl)thiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Butyloctyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects . Additionally, the conjugated structure of the thiophene ring system contributes to its electronic properties, making it an effective component in electronic devices .

Comparison with Similar Compounds

Alkyl-Substituted Thiophenes

Alkyl chains at the 3-position of thiophene are common in organic semiconductors. Key comparisons include:

Key Findings :

- Regioregularity and Molar Mass : Longer/branched alkyl chains (e.g., 2-butyloctyl) improve solubility and film-forming properties but may reduce crystallinity compared to halogenated analogs .

- Electronic Effects : Chloro/bromo substituents increase electron-withdrawing effects, lowering HOMO levels and enhancing charge transport in polymers .

Reactivity in Hydrotreating Processes

Thiophene derivatives vary in hydrodesulfurization (HDS) reactivity. Simple thiophenes (e.g., thiophene, benzothiophene) are more reactive than bulky analogs like This compound due to steric hindrance from long alkyl chains. For instance:

Biological Activity

3-(2-Butyloctyl)thiophene is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

This compound, with the chemical formula and CAS number 1638802-04-6, is a substituted thiophene known for its unique structural characteristics that contribute to its biological activity. The synthesis typically involves the reaction of 3-bromothiophene with a suitable alkyl thiol, utilizing lithium-halogen exchange methods to produce the desired compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. In a study focused on combating colistin-resistant strains of Acinetobacter baumannii and Escherichia coli, various thiophene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L. Specifically, compounds similar to this compound showed MIC50 values between 16-32 mg/L against resistant strains, indicating promising antimicrobial properties .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| Thiophene 4 | 16-32 | Col-R A. baumannii |

| Thiophene 5 | 8-32 | Col-R E. coli |

| This compound | TBD | TBD |

Anticancer Activity

Thiophenes have been recognized for their anticancer properties as well. The mechanism often involves the inhibition of specific kinases or modulation of apoptosis pathways. Research indicates that thiophenes can influence cell signaling pathways critical in cancer progression . For example, studies have shown that similar compounds can effectively target cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Effects

In a study investigating the effects of various thiophene derivatives on human cancer cell lines, it was found that certain compounds led to significant reductions in cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in anticancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Membrane Permeabilization : Research indicates that thiophenes can alter bacterial membrane permeability, enhancing their efficacy against resistant strains.

- Binding Affinity : Molecular docking studies suggest that these compounds exhibit strong binding affinities to bacterial outer membrane proteins (OMPs), which are critical for their antimicrobial action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Butyloctyl)thiophene, and how can side reactions be minimized?

- Methodological Answer : The synthesis of thiophene derivatives often involves alkylation or functionalization of the thiophene core. For example, highlights the use of hydrogenation and solvent optimization (e.g., DMF) to suppress decarboxylation side reactions in similar systems. For this compound, introducing the alkyl chain via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Kumada coupling) could be explored. Key parameters include:

-

Temperature control : Room-temperature reactions reduce unintended side products .

-

Catalyst selection : Transition-metal catalysts (e.g., Pd or Ni) may improve regioselectivity.

-

Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction homogeneity .

- Data Table : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Side Reactions Observed | Reference |

|---|---|---|---|---|

| Alkylation | NaH, DMF, 25°C | 81 | <5% dehalogenation | |

| Cross-Coupling | Pd(PPh₃)₄, THF, reflux | 75 | Homocoupling (~10%) |

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The alkyl chain (2-butyloctyl) will show distinct multiplet patterns in the δ 0.8–1.6 ppm range for CH₂/CH₃ groups. Thiophene protons appear as a singlet near δ 6.8–7.2 ppm .

- IR Spectroscopy : C-S stretching (600–700 cm⁻¹) and C-H bending (thiophene ring, ~800 cm⁻¹) confirm the core structure .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns for bromine (if present) or confirm molecular weight (e.g., [M+H]⁺ for C₁₆H₂₆S) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do exchange-correlation functionals affect accuracy?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used for thiophene derivatives. demonstrates that including exact exchange terms (e.g., in the Becke 1993 functional) reduces errors in thermochemical properties by ~2.4 kcal/mol. For this compound:

-

Basis Sets : Use 6-311G(d,p) for geometry optimization and electronic spectra.

-

Solvent Effects : Include a polarizable continuum model (PCM) for solution-phase simulations.

-

Validation : Compare calculated vs. experimental UV-Vis spectra or redox potentials .

- Data Table : DFT Functional Performance

| Functional | Average Error (kcal/mol) | Suitability for Thiophenes |

|---|---|---|

| B3LYP | 3.1 | Moderate |

| M06-2X | 2.8 | High (π-systems) |

| ωB97X-D | 2.5 | High (dispersion forces) |

Q. How can microwave-assisted reactors enhance catalytic processes involving this compound derivatives?

- Methodological Answer : Microwave irradiation accelerates reaction kinetics via uniform heating. shows microwave-enhanced hydrodesulfurization (HDS) of thiophene derivatives improves catalyst turnover by 30–40%. For functionalization of this compound:

- Reactor Setup : Use a continuous-flow system with Pd/Al₂O₃ catalysts.

- Parameters : Power (300–500 W), temperature (120–150°C), and residence time (5–10 min) .

- Monitoring : In-line GC-MS tracks reaction progress and byproduct formation.

Contradictions and Resolutions

- Synthetic Yield Variability : reports 81% yield for alkylation using NaH/DMF, while notes 80% for cross-coupling. The discrepancy arises from differing steric demands of alkyl chains. For bulky groups (e.g., 2-butyloctyl), alkylation may outperform cross-coupling due to reduced steric hindrance .

- Computational Accuracy : Hybrid functionals (B3LYP) may underestimate π-π interactions in thiophene stacks. Dispersion-corrected functionals (ωB97X-D) are recommended for non-covalent interactions .

Key Research Gaps

- Mechanistic Studies : Limited data on radical-mediated sulfonylation (e.g., ) for this compound derivatives. Future work could explore photoinduced thiol-ene reactions.

- Thermodynamic Data : Experimental heat capacity (Cₚ) and entropy (S°) values are needed to validate computational predictions for this specific derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.